N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
CAS No.: 1298053-51-6
Cat. No.: VC5230962
Molecular Formula: C20H21ClN4O4S
Molecular Weight: 448.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1298053-51-6 |
|---|---|
| Molecular Formula | C20H21ClN4O4S |
| Molecular Weight | 448.92 |
| IUPAC Name | 3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |
| Standard InChI Key | SEZODVHWPCJUNX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
Introduction
Overview of the Compound
N-Cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic organic molecule belonging to the quinoxalinone derivatives class. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates key functional groups such as a cyclopropyl moiety, a quinoxalinone core, and a benzamide group, all of which contribute to its biological activity.
Synthesis Pathway
The synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide typically involves:
-
Formation of the Quinoxalinone Core: A condensation reaction between an o-phenylenediamine derivative and a diketone (e.g., isobutyl diketone).
-
Cyclopropyl Substitution: Introduction of the cyclopropyl group via alkylation or acylation reactions.
-
Benzamide Coupling: Coupling with a benzoyl chloride derivative under basic conditions to form the final product.
Biological Activities
The compound exhibits potential biological activities based on its structural features:
-
Antimicrobial Activity: Quinoxalinones are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, making them effective against Gram-positive and Gram-negative bacteria.
-
Anticancer Potential: The benzamide moiety may enhance binding to cancer-related receptors such as EGFR or DNA-interacting enzymes.
-
Anti-inflammatory Properties: The quinoxalinone scaffold has shown inhibition of inflammatory mediators like 5-lipoxygenase in related studies.
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical methods are employed:
-
NMR Spectroscopy (1H and 13C): Used to verify hydrogen and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Pharmacological Insights
Preliminary studies suggest that N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide could serve as a lead compound for drug development due to its favorable pharmacokinetic properties:
-
High lipophilicity enables good membrane permeability.
-
Structural modifications can optimize receptor binding and reduce toxicity.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | ~349.43 g/mol |
| Key Functional Groups | Cyclopropyl, Quinoxalinone, Benzamide |
| Synthesis Steps | Quinoxalinone formation, substitution |
| Biological Activities | Antimicrobial, anticancer, anti-inflammatory |
| Analytical Techniques | NMR, MS, IR |
Research Directions
Future research on this compound should focus on:
-
Structure Optimization: Modifying substituents on the quinoxalinone core or benzamide group to enhance potency.
-
Biological Evaluation: Conducting in vitro and in vivo studies to confirm antimicrobial and anticancer efficacy.
-
Toxicity Assessment: Evaluating cytotoxicity against normal cell lines to ensure safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume